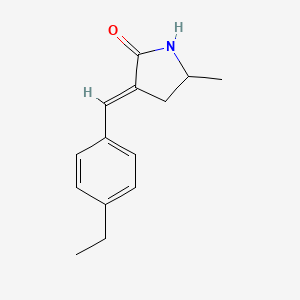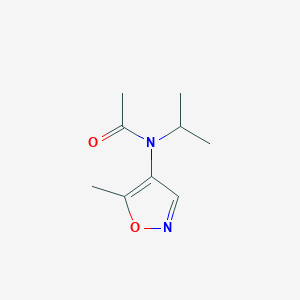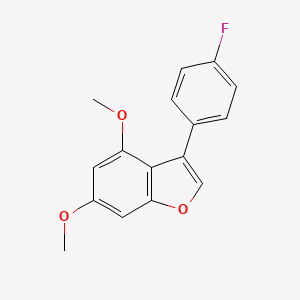
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid typically involves multi-step organic reactions. One common method includes the reaction of butanedioic acid with ethylene glycol derivatives under controlled conditions to form the desired ether linkages. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to participate in biochemical pathways and exert its effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2,11-trimethyl-4-oxo-3,8-dioxa-5,11-diazatetradecan-14-oic acid
Uniqueness
4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H34O7 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-10-22-11-12-23-13-14-24-15-16-25-18(21)9-8-17(19)20/h2-16H2,1H3,(H,19,20) |
InChI Key |
BKDQIACZRWODOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
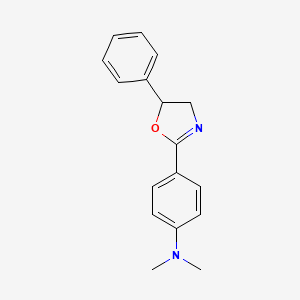
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
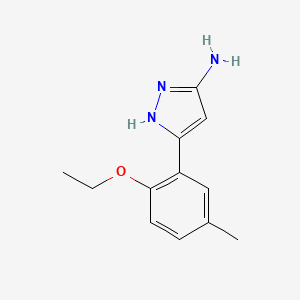
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)

![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
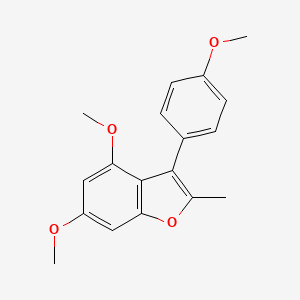
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
